

Spectroscopic Profile of Methyl Anthranilate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Methyl anthranilate	
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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **methyl anthranilate** (MA), an aromatic ester widely used in the flavor, fragrance, and pharmaceutical industries. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics.

Data Presentation

The following tables summarize the key quantitative spectroscopic data for **methyl anthranilate**, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for **Methyl Anthranilate**



Chemical Shift (δ)	Multiplicity	Assignment	Solvent
7.81	dd	H-6 (Aromatic)	CDCl ₃
7.23	ddd	H-4 (Aromatic)	CDCl ₃
6.76	d	H-3 (Aromatic)	CDCl ₃
6.52	ddd	H-5 (Aromatic)	CDCl ₃
5.60 (broad)	S	-NH ₂ (Amino)	CDCl ₃
3.86	S	-OCH₃ (Methyl)	CDCl ₃

Data sourced from publicly available spectral databases.

Table 2: 13C NMR Spectroscopic Data for Methyl Anthranilate[1]

Chemical Shift (δ) ppm	Assignment	Solvent
168.4	C=O (Carbonyl)	CDCl ₃
150.5	C-2 (Aromatic, C-NH ₂)	CDCl₃
134.3	C-4 (Aromatic)	CDCl₃
131.3	C-6 (Aromatic)	CDCl₃
116.6	C-5 (Aromatic)	CDCl ₃
116.1	C-3 (Aromatic)	CDCl₃
110.1	C-1 (Aromatic, C-C=O)	CDCl ₃
51.5	-OCH₃ (Methyl)	CDCl₃

Data sourced from publicly available spectral databases.[1]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for Methyl Anthranilate[2][3][4]



Wavenumber (cm⁻¹)	Intensity	Assignment
3485, 3370	Strong	N-H stretch (asymmetric & symmetric)
3050	Medium	Aromatic C-H stretch
2950	Medium	Aliphatic C-H stretch (-CH ₃)
1690	Strong	C=O stretch (ester)
1615, 1580	Strong	C=C stretch (aromatic ring)
1245	Strong	C-O stretch (ester)
1160	Strong	C-N stretch
750	Strong	C-H bend (ortho-disubstituted)

Data corresponds to analysis performed on a liquid film or between salt plates.[4]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Absorption Maxima (λ _max) for **Methyl Anthranilate**

λ_max (nm)	Molar Absorptivity (ε)	Solvent
248, 341	$\log \varepsilon = 3.7$ (for 341 nm)	Alcohol
220, 249, 340	Not specified	Not specified
220, 248, 336	Not specified	Not specified
~252, ~335	Not specified	Cyclohexane

Note: The absorption maxima can vary slightly depending on the solvent used due to solvatochromic effects.

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.



NMR Spectroscopy Protocol

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[5][6]

Sample Preparation:

- A sample of **methyl anthranilate** (typically 5-25 mg) is accurately weighed and dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
- The solution is transferred to a 5 mm NMR tube.
- A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if the solvent does not contain it, to calibrate the chemical shift scale to 0 ppm.

Instrumentation and Data Acquisition:

- The NMR tube is placed in the spectrometer's magnet.[7]
- The magnetic field is "shimmed" to achieve maximum homogeneity.
- For ¹H NMR, a standard pulse sequence is used. Key parameters include the spectral width, acquisition time, and relaxation delay. The signal, known as the Free Induction Decay (FID), is recorded.[7]
- For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is usually required due to the low natural abundance of the ¹³C isotope.[5]

Data Processing:

- The acquired FID is converted from the time domain to the frequency domain via a Fourier Transform (FT).
- The resulting spectrum is phase-corrected and baseline-corrected.
- The chemical shifts (δ) are referenced to the TMS signal.



• Integration of the ¹H NMR signals is performed to determine the relative ratios of protons.

IR Spectroscopy Protocol

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[8][9]

Sample Preparation (Attenuated Total Reflectance - ATR):

- The ATR crystal (e.g., diamond or ZnSe) of the FT-IR spectrometer is cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely.[9]
- A background spectrum of the empty crystal is collected.
- A single drop of liquid methyl anthranilate is placed directly onto the ATR crystal.
- The sample spectrum is then recorded.

Instrumentation and Data Acquisition:

- The instrument used is a Fourier Transform Infrared (FTIR) spectrometer.[10]
- The sample is irradiated with a broad range of infrared frequencies simultaneously.
- The resulting interferogram is detected and recorded.

Data Processing:

- A Fourier Transform is applied to the interferogram to generate the infrared spectrum, which
 is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).
- The background spectrum is automatically subtracted from the sample spectrum to eliminate contributions from atmospheric CO₂ and water vapor.
- The characteristic absorption bands are identified and assigned to specific molecular vibrations (stretching, bending) corresponding to the functional groups in methyl anthranilate.



UV-Vis Spectroscopy Protocol

UV-Visible spectroscopy provides information about conjugated systems and electronic transitions within a molecule.[11][12][13]

Sample Preparation:

- A stock solution of methyl anthranilate is prepared by dissolving a precisely weighed amount in a UV-transparent solvent (e.g., cyclohexane, ethanol, or methanol) to a known concentration (e.g., 10⁻⁴ M).[14]
- Serial dilutions are performed to obtain a series of solutions with decreasing concentrations.
- The solvent used for dissolution also serves as the "blank" or reference.

Instrumentation and Data Acquisition:

- A dual-beam UV-Vis spectrophotometer is used.[14]
- Two quartz cuvettes (typically with a 1 cm path length) are filled, one with the blank solvent and the other with the **methyl anthranilate** sample solution.
- The blank cuvette is placed in the reference beam path, and the sample cuvette is placed in the sample beam path.
- A baseline correction is performed using the blank solvent.
- The absorbance of the sample is scanned over a specific wavelength range (e.g., 200-400 nm).

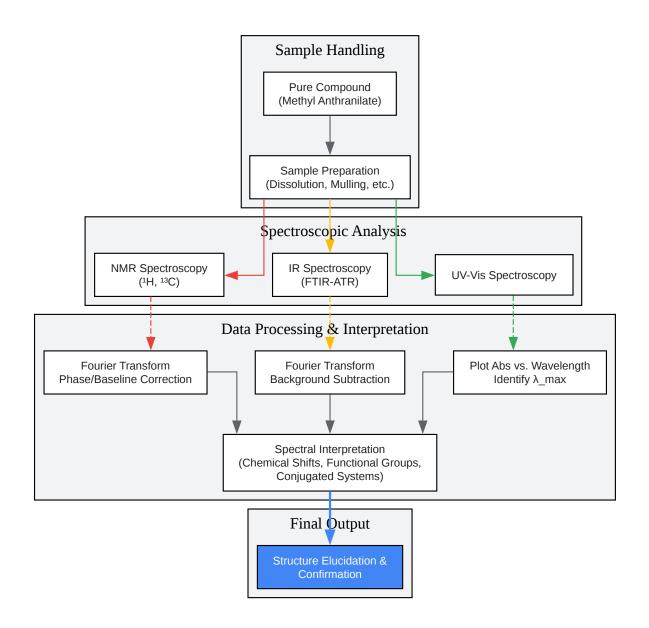
Data Processing:

- The instrument generates a spectrum of absorbance versus wavelength.
- The wavelengths of maximum absorbance (λ _max) are identified from the spectral plot.
- If quantitative analysis is required, the Beer-Lambert law (A = εcl) can be used, where A is absorbance, ε is the molar absorptivity, c is the concentration, and I is the path length.



Visualization of Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound such as **methyl anthranilate**.



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Caption: Workflow for Spectroscopic Analysis of Methyl Anthranilate.

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